N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide
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Overview
Description
N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromone core, and a methoxypropanimidamide side chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetraalkylammonium salts.
Chromone Core Synthesis: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Coupling Reactions: The benzodioxole and chromone intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the Methoxypropanimidamide Side Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide involves its interaction with various molecular targets and pathways:
Microtubule Modulation: The compound can modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound also contains the benzodioxole group and exhibits unique biological activities.
Uniqueness
N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide is unique due to its combination of a benzodioxole moiety, a chromone core, and a methoxypropanimidamide side chain. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18N2O6 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C20H18N2O6/c1-25-7-6-17(21)22-12-3-5-14-13(9-12)18(23)19(24)20(28-14)11-2-4-15-16(8-11)27-10-26-15/h2-5,8-9,24H,6-7,10H2,1H3,(H2,21,22) |
InChI Key |
SYJWMDVHKTZZEP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
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